molecular formula C18H26N2O6 B14013607 (S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid

(S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B14013607
M. Wt: 366.4 g/mol
InChI Key: TVRPTAPOAKAWLX-FZMZJTMJSA-N
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Description

(S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid is a chiral, Boc-protected dipeptide intermediate of significant value in medicinal chemistry and peptide synthesis. This compound is strategically designed for the solid-phase and solution-phase construction of complex peptides and peptidomimetics, where it serves as a key building block to introduce a constrained structure with a methoxyphenyl side chain. Its primary research application is in the development of protease inhibitors and receptor agonists, particularly for metabolic diseases. For instance, this specific stereoisomer is a critical precursor in the synthesis of GLP-1 receptor agonists like Liraglutide and Semaglutide, which are cornerstone therapies for type 2 diabetes and obesity. The Boc (tert-butoxycarbonyl) group provides a robust protective moiety for the amine functionality, enabling selective deprotection under mild acidic conditions without affecting other sensitive parts of the growing peptide chain. The (S)-alanine and (S)-4-methoxyphenylalanine residues confer specific three-dimensional conformation and pharmacological properties, influencing the peptide's binding affinity and metabolic stability. Researchers utilize this intermediate to explore structure-activity relationships, optimize pharmacokinetic profiles, and develop new therapeutic entities targeting G-protein coupled receptors (GPCRs) and enzymatic pathways.

Properties

Molecular Formula

C18H26N2O6

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C18H26N2O6/c1-11(19-17(24)26-18(2,3)4)15(21)20-14(16(22)23)10-12-6-8-13(25-5)9-7-12/h6-9,11,14H,10H2,1-5H3,(H,19,24)(H,20,21)(H,22,23)/t11-,14-/m0/s1

InChI Key

TVRPTAPOAKAWLX-FZMZJTMJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The compound can be synthesized by peptide coupling of two amino acid derivatives, where the N-terminal amino acid is protected by a tert-butoxycarbonyl (Boc) group and the C-terminal amino acid contains a 4-methoxyphenyl substituent. The preparation typically involves:

  • Protection of the amino group with Boc.
  • Activation of the carboxylic acid group for amide bond formation.
  • Coupling of the protected amino acid with the complementary amino acid or peptide fragment.
  • Purification and characterization of the product.

Detailed Preparation Procedures

Boc Protection of Amino Acid

The Boc protection of the amino group is commonly carried out by reacting the free amino acid or peptide with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane under mild basic conditions. Alternatively, Boc-protected amino acids are commercially available and can be used directly.

Peptide Coupling

The key step involves coupling the Boc-protected amino acid with the partner amino acid or peptide fragment containing the 4-methoxyphenyl group. This is typically achieved using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), often in the presence of additives like hydroxybenzotriazole (HOBt) to improve yield and reduce racemization.

Typical conditions include:

  • Solvent: Dichloromethane or dimethylformamide (DMF).
  • Base: Triethylamine or other tertiary amines.
  • Temperature: 0 °C to room temperature.
  • Reaction time: Overnight (12-16 hours).

After coupling, the reaction mixture is worked up by aqueous extraction and purified by silica gel column chromatography using ethyl acetate/hexanes mixtures.

Representative Literature Procedure

A representative synthesis protocol adapted from peer-reviewed supplementary information for related protected tyrosine derivatives is as follows:

Step Reagents & Conditions Description
1 Boc-Tyr(OMe) or Boc-protected amino acid in dichloromethane Boc protection or use of protected amino acid
2 Trifluoroacetic acid (TFA), room temperature, 5 h Deprotection of methyl ester if needed
3 Crude amine dissolved in dichloromethane at 0 °C Preparation for coupling
4 Add triethylamine (2.5 equiv), HOBt (1.2 equiv), EDC·HCl (1.2 equiv) Activation and coupling with complementary amino acid or peptide
5 Stir overnight at room temperature Allow coupling to proceed
6 Workup with water and extraction with dichloromethane Isolation of crude product
7 Purification by flash chromatography (hexanes/ethyl acetate 7:3 or 6:4) Obtain pure compound

This method yields the Boc-protected dipeptide with the 4-methoxyphenyl substituent intact and stereochemical integrity preserved.

Catalytic Carbonylation Route (Patent Insight)

According to patent WO2019197274A1, a palladium-catalyzed carbonylation process can be employed for the preparation of protected phenyl propanoates, which are intermediates in the synthesis of related compounds. Key features include:

  • Use of palladium (II) acetate with bidentate phosphine ligands such as Xantphos or dppf.
  • Carbon monoxide (CO) gas or CO surrogates like N-formylsaccharin or phenyl formates as carbonyl sources.
  • Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or tetrahydrofuran (THF).
  • Bases such as potassium fluoride or tertiary amines.
  • The phenyl propanoate intermediates can be converted into protected carbamoyl derivatives by reaction with amines (e.g., ammonia or ammonium salts).

This catalytic method allows for the formation of key intermediates under mild conditions with high selectivity and can be adapted for the synthesis of Boc-protected amino acid derivatives bearing aromatic substituents.

Comparative Table of Preparation Methods

Method Key Reagents Solvent Conditions Advantages Limitations
Boc Protection + Carbodiimide Coupling Boc2O, EDC·HCl, HOBt, Triethylamine DCM, DMF 0 °C to RT, 12-16 h High yield, stereoselective, widely used Requires careful control to avoid racemization
Palladium-Catalyzed Carbonylation Pd(OAc)2, Xantphos/dppf, CO or CO surrogate, base DMF, DMAc, THF Mild temperature, CO atmosphere Efficient for phenyl propanoate intermediates, scalable Requires handling of CO and Pd catalysts

Research Findings and Optimization

  • The peptide coupling efficiency depends on the choice of coupling agent and additives; EDC·HCl with HOBt is effective in minimizing racemization and side reactions.
  • Boc protection is stable under coupling conditions and can be removed later by acid treatment (e.g., TFA).
  • Palladium-catalyzed carbonylation offers an alternative route to key intermediates, with ligand choice (Xantphos or dppf) influencing catalytic activity and selectivity.
  • Solvent polarity and base strength affect reaction rates and yields; polar aprotic solvents and mild bases are preferred.
  • Purification by silica gel chromatography using ethyl acetate/hexanes mixtures provides high purity products suitable for further use.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxylic acid.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The aromatic ring’s substituents significantly alter physicochemical and pharmacological properties. Key analogs include:

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic Acid (Compound 62, )
  • Substituent : 4-Fluorophenyl (electron-withdrawing).
  • Impact: Increased acidity of the propanoic acid due to fluorine’s electronegativity, enhancing solubility in polar solvents.
  • Synthesis : Hydrolysis with LiOH in THF/water, yielding crude product without further purification .
2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic Acid (Compound 17, )
  • Substituent : 4-Methoxyphenyl with an additional β-hydroxyl group.
  • Synthesis : Involves BOC2O protection and X-ray crystallography for stereochemical confirmation .
(S)-3-(4-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid ()
  • Substituent : 4-Allyloxyphenyl.
  • Impact : Allyl ether moiety offers a reactive site for further functionalization (e.g., click chemistry).
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic Acid ()
  • Substituent : 4-Chloro-3-fluorophenyl (dual halogenation).
  • Molecular Weight : 317.74 g/mol, higher than the target compound due to halogen atoms .

Functional Group Modifications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid ()
  • Functional Groups: Phenolic hydroxyl and methoxy groups.
  • Commercial availability noted .
(S)-2-azido-3-phenylpropanoic Acid ()
  • Functional Group : Azido (-N3) substituent.
  • Applications : Useful in click chemistry for bioconjugation, though synthesis requires hazardous azide reagents .

Comparative Data Table

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties Synthesis Highlights
Target Compound 4-Methoxyphenyl, dipeptide backbone ~350 (estimated) Balanced lipophilicity; Boc protection enhances synthetic utility Likely Boc protection/amide coupling
(S)-3-(4-fluorophenyl) analog () 4-Fluorophenyl 298.3 Higher acidity; polar solubility LiOH hydrolysis, no purification
3-Hydroxy-4-methoxyphenyl () β-Hydroxyl, 4-methoxyphenyl ~311 (calculated) Enhanced hydrophilicity; stereochemistry confirmed via X-ray BOC2O protection, hydrogenation
4-Allyloxyphenyl () Allyloxy ether 321.37 Reactive allyl group for further modification Commercial sourcing
4-Chloro-3-fluorophenyl () Dual halogenation 317.74 High stability; halogen effects on binding Halogen-specific reactivity

Key Research Findings

  • Stereochemical Influence : Compounds with (S)-configuration (e.g., ) show improved compatibility in enantioselective synthesis compared to racemic mixtures.
  • Boc Protection Universality: The Boc group is consistently utilized across analogs for amino protection, ensuring stability during synthetic steps .
  • Pharmacokinetic Implications : Methoxy and hydroxy substituents modulate logP values, impacting bioavailability. For instance, the hydroxylated analog () may exhibit faster renal clearance than the target compound.

Biological Activity

(S)-2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid, also known as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₅H₂₁NO₅
  • Molecular Weight : 303.34 g/mol
  • CAS Number : 53267-93-9
  • Physical State : Solid
  • Purity : ≥95%

Synthesis

The compound is synthesized through various methods involving the coupling of amino acids and protecting groups such as tert-butoxycarbonyl (Boc). The Boc group is commonly used to protect amino groups during peptide synthesis, allowing for selective reactions at other functional sites.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted the effectiveness of phosphonotripeptide derivatives against various bacterial strains, including Escherichia coli and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were notably low, demonstrating significant antibacterial activity .

Bacterial StrainMIC (mg/L)
E. faecalis0.063
S. marcescens≤2
Klebsiella speciesNot tested
L. monocytogenesNo activity

The antimicrobial activity is thought to be mediated through the inhibition of specific bacterial enzymes, such as alanine racemase, which is crucial for bacterial cell wall synthesis. The uptake of these compounds into bacterial cells is facilitated by transporters that vary among different bacterial species, leading to differences in susceptibility .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. It shows promise in modulating immune responses by inhibiting specific pathways involved in inflammation, such as the NF-κB signaling pathway .

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of various phosphonotripeptide derivatives, including the target compound. Results indicated that modifications at the N-terminus significantly influenced the uptake and inhibitory action against Gram-positive and Gram-negative bacteria .
  • Inflammation Models : In vitro studies using macrophage cell lines demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the key synthetic methodologies for preparing this compound?

The synthesis involves sequential amide coupling and Boc protection strategies. For example:

  • Ester hydrolysis : LiOH in THF/water (2:1) at room temperature, followed by acidification to pH 6 to yield carboxylic acid intermediates (61% yield, no further purification required) .
  • Amide coupling : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM) for activating carboxyl groups, achieving yields >60% after HPLC purification .
  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate gradients) or preparative HPLC (XBridge phenyl column) .

Q. What safety protocols are critical during handling?

  • PPE : Lab coats, nitrile gloves, and goggles.
  • Storage : Airtight containers in dry, cool (2–8°C), and dark conditions to prevent degradation .
  • Hazard mitigation : Avoid ignition sources (flammable solvents like THF/DCM) and use fume hoods for volatile reagents. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Q. Which analytical techniques confirm structural integrity?

  • 1H/13C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm), methoxy groups (δ ~3.8 ppm), and amide NH (δ ~6.5–7.5 ppm) .
  • LCMS (ESI) : Molecular ion peaks (e.g., [M+H]+ at m/z 534.6 for related compounds) .
  • FT-IR : Confirmation of Boc carbonyl stretches (~1680–1720 cm⁻¹) .

Q. How should researchers address low yields during coupling reactions?

  • Optimize stoichiometry (1.2–1.5 eq. coupling agent).
  • Ensure anhydrous conditions (molecular sieves for DCM/THF).
  • Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and extend reaction time to 24 hours if needed .

Advanced Questions

Q. How can stereochemical purity be validated?

  • Chiral HPLC : Use a Chiralpak column with hexane/isopropanol (85:15) to resolve enantiomers (retention time differences ≥2 min).
  • X-ray crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl-protected analogs) .
  • Circular Dichroism (CD) : Compare experimental spectra with computational models (DFT) for S,S configuration .

Q. What strategies resolve contradictions in spectral data?

  • 2D NMR (HSQC, HMBC) : Confirm amide connectivity and aryl group substitution patterns.
  • High-resolution MS : Rule out isobaric impurities (e.g., Δm/z <5 ppm).
  • Repurification : Repeat silica chromatography with narrower solvent gradients .

Q. How to optimize Boc deprotection without side reactions?

  • Acidic conditions : Use TFA (trifluoroacetic acid) in DCM (1:4 v/v) for 1–2 hours at 0°C to minimize racemization.
  • Neutralization : Quench with cold diethyl ether and extract with NaHCO3 to isolate the free amine .

Q. What environmental precautions apply to waste disposal?

  • Aquatic toxicity : Classified as H400 (toxic to aquatic life); collect waste in halogen-resistant containers for incineration .
  • Solvent recovery : Distill DCM/THF for reuse via institutional waste management protocols .

Q. How can functionalization expand research applications?

  • Fluorosulfonyl modification : Introduce via electrophilic substitution (e.g., using FSO3H) for radiolabeling or PET imaging .
  • Boronate incorporation : Suzuki-Miyaura coupling with aryl halides enables bioconjugation (e.g., for proteomics) .

Q. What pharmacokinetic assays are suitable for derivatives?

  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LCMS .
  • Caco-2 permeability : Assess intestinal absorption using monolayer transepithelial resistance (TEER) .

Methodological Notes

  • Stereochemical challenges : Racemization risks during Boc deprotection require strict temperature control (0–4°C) .
  • Scale-up considerations : Replace DCC with EDC·HCl for safer, water-soluble coupling .
  • Data reproducibility : Replicate syntheses ≥3 times and report yields as mean ± SD .

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